1,1,1,3,3-Pentafluorobutane

Descripción general

Descripción

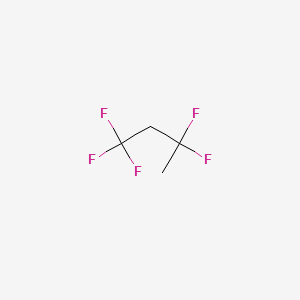

1,1,1,3,3-Pentafluorobutane is a hydrofluorocarbon with the molecular formula C4H5F5. It is a clear, colorless liquid with a boiling point of 40°C and a density of 1.27 g/cm³ . This compound is primarily used as a foam blowing agent in the production of rigid polyurethane foams, as well as a degreasing solvent and heat exchange fluid .

Mecanismo De Acción

Target of Action

1,1,1,3,3-Pentafluorobutane, also known as HFC-365mfc , is primarily used as a foam blowing agent in the production of closed-cell rigid insulating foams . It is also used as a degreasing solvent in semi-closed and closed degreasing systems . The primary targets of this compound are therefore the materials and substances it interacts with in these applications.

Mode of Action

As a foam blowing agent, this compound facilitates the formation of bubbles in a liquid or solid . In a degreasing solvent, it acts to dissolve greases, oils, or other substances .

Biochemical Pathways

As a solvent, it likely interacts with various substances at a molecular level, disrupting their structure and facilitating their removal .

Pharmacokinetics

It is soluble in water (17g/L at 212°C) and miscible with most organic solvents , which could influence its distribution and elimination if it were to enter a biological system.

Result of Action

The primary result of this compound’s action is the formation of foam in the production of insulating materials . In its role as a degreasing solvent, it effectively removes unwanted substances .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be less effective in very humid conditions . Additionally, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Análisis Bioquímico

Biochemical Properties

1,1,1,3,3-Pentafluorobutane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . These interactions can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to oxidative stress and cellular damage.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . Additionally, this compound can affect gene expression by modulating the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of reactive intermediates . These intermediates can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of potentially toxic byproducts . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and metabolic changes . At higher doses, it can lead to significant toxicity, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, with certain dosages leading to a rapid increase in toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . These pathways result in the formation of reactive intermediates, which can further interact with other metabolic enzymes and cofactors. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters . It can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it may exert its effects over extended periods . The compound’s distribution is influenced by its lipophilicity and its ability to interact with cellular membranes.

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and mitochondria within cells . Its activity and function are influenced by its subcellular localization, as it can interact with enzymes and other biomolecules within these organelles. Post-translational modifications and targeting signals may direct the compound to specific compartments, where it can exert its biochemical effects .

Métodos De Preparación

1,1,1,3,3-Pentafluorobutane is synthesized through the fluorination of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride in a liquid-phase fluorination reactor. The reaction involves a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C) in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride . The reaction pressure is maintained between 1.0-1.5 MPa .

Análisis De Reacciones Químicas

1,1,1,3,3-Pentafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various fluorinated organic compounds.

Reduction Reactions: It can be reduced to form less fluorinated compounds.

Common reagents used in these reactions include hydrogen fluoride, antimony pentachloride, and tin tetrachloride . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,1,1,3,3-Pentafluorobutane has several scientific research applications:

Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.

Biology: It is used in the study of biological systems and processes due to its unique chemical properties.

Medicine: It is used in the development of pharmaceuticals and medical devices.

Comparación Con Compuestos Similares

1,1,1,3,3-Pentafluorobutane is similar to other hydrofluorocarbons such as 1,1,1,2,3,3,3-Heptafluoropropane (R227ea) and 1,1,1,2-Tetrafluoroethane (R134a). it is unique due to its specific thermophysical properties, such as low thermal conductivity and high vapor pressure at low temperatures . These properties make it particularly suitable for use as a foam blowing agent and heat exchange fluid.

Similar compounds include:

- 1,1,1,2,3,3,3-Heptafluoropropane (R227ea)

- 1,1,1,2-Tetrafluoroethane (R134a)

- 1,1,1-Trifluoroethane (R143a) .

Actividad Biológica

1,1,1,3,3-Pentafluorobutane (HFC-365mfc) is a hydrofluorocarbon with significant implications in both industrial applications and biological systems. Its unique chemical structure and properties lead to diverse biological activities that merit detailed examination. This article reviews the biological activity of this compound, focusing on its biochemical interactions, metabolic pathways, and potential effects on human health and the environment.

- Molecular Formula : C4H5F5

- Boiling Point : 40°C

- Density : 1.27 g/cm³

- Solubility : Miscible with most organic solvents; water solubility is approximately 17 g/L at 21°C.

These properties make this compound a useful solvent and reagent in various chemical reactions and processes.

Target Enzymes

This compound interacts primarily with cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various xenobiotics and endogenous compounds in the body. The compound's interaction can lead to the inhibition of these enzymes, resulting in altered metabolic pathways.

Biochemical Pathways

The compound is involved in several metabolic pathways:

- Biotransformation : It undergoes biotransformation primarily through cytochrome P450-mediated reactions.

- Oxidative Stress Response : It influences cell signaling pathways related to oxidative stress, potentially leading to cellular damage at higher concentrations .

Cellular Interactions

Research indicates that this compound can affect cellular processes:

- Cell Signaling : The compound has been shown to interfere with signaling pathways associated with oxidative stress responses.

- Toxicity Studies : In animal models, exposure to varying dosages of the compound has resulted in mild oxidative stress and metabolic changes. At high doses, it may lead to more severe cellular damage .

Environmental Impact

The compound is utilized in industrial applications such as foam blowing agents and refrigerants. Its release into the environment raises concerns regarding its potential impact on ecosystems:

- Persistence : The stability of this compound under environmental conditions suggests that it may accumulate over time.

- Ecotoxicology : Limited studies have been conducted on its long-term ecological effects; however, its interactions with biological systems warrant further investigation .

Study on Metabolic Pathways

A study focused on the metabolic pathways of this compound highlighted its interaction with cytochrome P450 enzymes. The findings indicated that the compound could disrupt normal metabolic processes by inhibiting these enzymes. This disruption was linked to increased levels of reactive intermediates within cells .

Toxicological Assessment

In a toxicological assessment involving animal models:

- Low Doses : Showed mild oxidative stress without significant adverse effects.

- High Doses : Resulted in notable metabolic changes and increased markers of cellular damage.

These findings suggest a dose-dependent relationship between exposure levels and biological effects .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 enzymes |

| Metabolic Pathways | Involved in biotransformation |

| Oxidative Stress Response | Influences cell signaling pathways |

| Toxicity Levels | Mild effects at low doses; severe at high doses |

Propiedades

IUPAC Name |

1,1,1,3,3-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5/c1-3(5,6)2-4(7,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLFPVPRZGTCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073901 | |

| Record name | 1,1,1,3,3-Pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

406-58-6 | |

| Record name | 1,1,1,3,3-Pentafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1,1,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3-pentafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butane, 1,1,1,3,3-pentafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.